2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a bicyclic heterocyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:
- 1-Ethyl-3-methyl substitution on the pyrazole ring, which may influence steric and electronic properties.
- 6-[(4-Chlorophenyl)methyl] substitution, introducing a lipophilic chlorinated aromatic moiety.
- 5-Sulfanylacetamide side chain linked to a 3-methoxyphenyl group, enhancing solubility and target interaction via the methoxy group’s electron-donating effects.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-8-10-17(25)11-9-16)34-14-20(31)26-18-6-5-7-19(12-18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYDEYMAPRVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis and Characterization
The synthesis of the compound involves the reaction of specific pyrazolo[4,3-d]pyrimidine derivatives with sulfanyl and acetamide functionalities. Various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound. For instance, the absence of characteristic carbonyl and olefinic bands in the IR spectrum indicates successful synthesis.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For example:
- In vitro studies have shown that compounds similar to this derivative inhibit various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.39 µM to 0.46 µM .
- A study by Baviskar et al. demonstrated that structurally similar compounds effectively target prostate and breast cancer cells .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential:
- In vitro assays revealed that certain derivatives inhibited COX enzymes (COX-1 and COX-2), which are crucial targets in inflammation pathways .
3. Antimicrobial Activity
Preliminary antimicrobial screenings indicate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests a potential application in treating infections.
Case Studies
Several studies have explored the biological implications of pyrazolo[4,3-d]pyrimidine derivatives:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies suggest that these derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines:
- MCF7 (Breast Cancer) : Significant cytotoxicity with an IC50 value of approximately 0.46 µM .
- A375 (Melanoma) : Promising activity with an IC50 of 4.2 µM .
- NCI-H460 (Lung Cancer) : Effective inhibition observed with an IC50 of 42.30 µM .
These results suggest that the compound may interfere with critical cellular processes involved in cancer progression by inhibiting key enzymes associated with cell proliferation and survival pathways, particularly cyclin-dependent kinases (CDKs).
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
Study on MCF7 Cell Line
- Objective : Evaluate cytotoxic effects.
- Findings : The compound displayed significant growth inhibition at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment.
In Vivo Model
- Objective : Assess anti-tumor efficacy.
- Findings : In xenograft models, treatment with the compound resulted in reduced tumor size compared to control groups.
Inflammation Model
- Objective : Assess anti-inflammatory effects.
- Findings : The compound significantly reduced edema in animal models of inflammation, supporting its use in treating inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues differ in substituent groups, as shown below:
Key Observations :
- The 3-methoxyphenyl acetamide group may improve solubility relative to fluorophenyl or trifluoromethylphenyl variants .
Similarity Indexing and Computational Comparisons
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows:
Virtual Screening Relevance :
- Ligand-based approaches prioritize structural similarity for target prediction . For example, substituting the 4-chlorophenyl group with 4-fluorobenzyl retains ~70% similarity, suggesting comparable binding to kinases like EGFR or HDACs .
Pharmacokinetic and Pharmacodynamic Comparisons
- Aglaithioduline vs. SAHA : A 70% similarity index correlates with overlapping HDAC inhibition profiles. By analogy, the target compound’s pyrazolo-pyrimidine core may mimic purine-based kinase inhibitors (e.g., gefitinib) in ATP-binding pockets .
Sulfur-Containing Analogues
The 5-sulfanyl group in the target compound parallels sulfur-containing coal model compounds (e.g., dibenzothiophene) . While dielectric properties are less relevant here, the sulfanyl group’s electron-rich nature may enhance interactions with cysteine residues in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
